2,4-Difluoro-5,6-dimethylpyrimidine
Description
2,4-Difluoro-5,6-dimethylpyrimidine is a fluorinated pyrimidine derivative characterized by fluorine atoms at the 2- and 4-positions and methyl groups at the 5- and 6-positions. Pyrimidine derivatives are pivotal in pharmaceuticals and agrochemicals due to their ability to modulate electronic properties, solubility, and biological interactions through substituent variations .
Properties
CAS No. |
18260-62-3 |
|---|---|
Molecular Formula |
C6H6F2N2 |
Molecular Weight |
144.12 g/mol |
IUPAC Name |
2,4-difluoro-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C6H6F2N2/c1-3-4(2)9-6(8)10-5(3)7/h1-2H3 |
InChI Key |
FIXRGZVHBZOALM-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(N=C1F)F)C |
Canonical SMILES |
CC1=C(N=C(N=C1F)F)C |
Synonyms |
Pyrimidine, 2,4-difluoro-5,6-dimethyl- (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular Features
- Core Structure: The pyrimidine ring provides a planar, aromatic scaffold.
- Substituent Effects: Fluorine: Enhances lipophilicity and metabolic stability while reducing basicity at ring nitrogens .
Comparative Physicochemical Data
Notes:
- Fluorine’s electronegativity reduces nitrogen basicity, favoring co-crystal over salt formation compared to amino analogs .
Comparison with Similar Compounds
Industrial and Environmental Impact
- Agrochemicals: 2-Amino-4,6-dimethylpyrimidine is a precursor for sulfamethazine and herbicides. Fluorinated analogs may offer improved pest resistance but require evaluation of environmental persistence .
- Toxicity : Halogenated pyrimidines (e.g., 4-chloro-5-iodo-2,6-dimethylpyrimidine) have specific handling precautions; fluorine’s lower atomic weight may reduce bioaccumulation risks .
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